molecular formula C11H14O4 B574036 2-Ethoxy-3,4-dimethoxybenzaldehyde CAS No. 189831-71-8

2-Ethoxy-3,4-dimethoxybenzaldehyde

Cat. No.: B574036
CAS No.: 189831-71-8
M. Wt: 210.229
InChI Key: WCJDXLZWAYDUFA-UHFFFAOYSA-N
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Description

2-Ethoxy-3,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.226 g/mol . It is a derivative of benzaldehyde, characterized by the presence of ethoxy and dimethoxy groups on the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Ethoxy-3,4-dimethoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 3,4-dimethoxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate . The reaction conditions often include refluxing the mixture in a suitable solvent like acetone or ethanol to facilitate the substitution of the ethoxy group.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

2-Ethoxy-3,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

2-Ethoxy-3,4-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Ethoxy-3,4-dimethoxybenzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

2-ethoxy-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-10-8(7-12)5-6-9(13-2)11(10)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJDXLZWAYDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667265
Record name 2-Ethoxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189831-71-8
Record name 2-Ethoxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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